![molecular formula C17H25BO2 B2517556 3-Cyclopentylphenylboronic acid pinacol ester CAS No. 2121514-72-3](/img/structure/B2517556.png)
3-Cyclopentylphenylboronic acid pinacol ester
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Overview
Description
Boronic acid pinacol esters are versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions such as the Suzuki reaction. The 3-cyclopentylphenylboronic acid pinacol ester, while not directly studied in the provided papers, is likely to share chemical properties and reactivity with the studied compounds, such as cyclopropylboronic acid pinacol esters and cinnamyloxyphenylboronic acid pinacol esters, due to the presence of the boronic acid pinacol ester moiety.
Synthesis Analysis
The synthesis of boronic acid pinacol esters can be complex, involving multiple steps and reagents. For example, cyclopropylboronic acid pinacol esters are synthesized from propargylic silyl ethers using a one-pot procedure that includes hydroboration catalyzed by Schwartz's reagent and cyclization facilitated by Lewis acid-mediated activation . This method demonstrates the potential for creating structurally diverse boronic esters, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the boronic ester functional group, which is crucial for their reactivity in cross-coupling reactions. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related compounds. For instance, the structure of cinnamyloxyphenylboronic acid pinacol esters includes both arylboronic acid and allylic ether moieties, which influence their reactivity in allylic arylation reactions .
Chemical Reactions Analysis
Boronic acid pinacol esters are known for their role in Suzuki cross-coupling reactions, which form carbon-carbon bonds between boronic acids and aryl halides. The papers describe various cross-coupling reactions, such as the efficient Suzuki reaction of 3-pyridylboronic pinacol ester with aryl halides using a cyclopalladated ferrocenylimine catalyst . These reactions are typically performed under mild conditions and can yield a wide range of biaryl compounds, suggesting that this compound could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters are influenced by their boron-containing groups. These properties are not explicitly detailed in the provided papers for this compound. However, the synthesis and reactivity of related compounds, such as the diphenylchalcogenophene diboronic bis(pinacol) esters, indicate that these compounds have significant optoelectronic properties and can undergo photochemical reactions . The synthesis of 3-pyridylboronic acid and its pinacol ester, as well as their application in Suzuki coupling, further demonstrates the utility of boronic esters in organic synthesis .
Scientific Research Applications
Catalyst in Cross-Coupling Reactions : This compound is used in palladium-catalyzed cross-coupling reactions. For instance, Takagi et al. (2002) demonstrated its application in the synthesis of 1-alkenylboronic acid pinacol esters via cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the one-pot synthesis of unsymmetrical 1,3-dienes (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Phosphorescence Properties : Shoji et al. (2017) found that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This challenges the general notion that phosphorescent organic molecules require heavy atoms for the efficient generation of a triplet excited state (Shoji et al., 2017).
Synthesis of Polymeric Materials : The compound is used in the synthesis of hyperbranched polythiophene, as described by Segawa, Higashihara, and Ueda (2013). They utilized a catalyst-transfer Suzuki–Miyaura coupling reaction, resulting in a polymer with a nearly 100% degree of branching (Segawa, Higashihara, & Ueda, 2013).
Hydroboration Reactions : Shirakawa, Arase, and Hoshi (2004) explored synthetic routes to (E)-1-alkenylboronic acid pinacol esters through hydroboration of 1-alkynes, offering a highly efficient and environmentally benign method for their preparation (Shirakawa, Arase, & Hoshi, 2004).
Development of Responsive Polymers : Cui, Zhang, Du, and Li (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers have potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).
Hydrolysis Susceptibility Studies : The stability of phenylboronic pinacol esters in water, especially relevant to their pharmacological applications, was investigated by Achilli et al. (2013), highlighting the influence of pH and substituents on the rate of hydrolysis (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Sensor Development : Jańczyk et al. (2012) utilized phenylboronic acid pinacol ester in developing polymer membrane electrodes for fluoride ion detection, demonstrating the potential of boronic esters in sensor applications (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Mechanism of Action
Target of Action
The primary target of 3-Cyclopentylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming process .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties of This compound It’s known that these types of compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as drug development .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH , which could impact their stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBIWOLFRJEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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